molecular formula C20H16ClN5O5S B2555364 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921851-73-2

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2555364
CAS RN: 921851-73-2
M. Wt: 473.89
InChI Key: OIBXXLLYTKTUCE-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrrolo[2,3-d]pyrimidines, which are often encountered in approved drugs, clinical candidates, and functional materials . Drugs currently in the market that possess a pyrrolo[2,3-d]pyrimidine skeleton include anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib .


Synthesis Analysis

The synthesis of similar compounds has been reported via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of the synthesized compounds were confirmed by elemental analyses and spectral data .


Molecular Structure Analysis

The pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at positions 1 and 3 . The pyrimidine has been isolated from the nucleic acid hydrolyses and is a much weaker base than pyridine and soluble in water .


Chemical Reactions Analysis

A novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .


Physical And Chemical Properties Analysis

The pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at positions 1 and 3 . It is a much weaker base than pyridine and soluble in water .

Scientific Research Applications

Synthesis of Novel Spiro-Heterocycles

This compound has been used in the synthesis of novel spiro-heterocycles . Spiro-heterocycles are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.

Green Strategy for Isoxazoline Sulfonate

A novel single crystal of a related compound has been synthesized via a one-pot sequential strategy under sonication . This green strategy could potentially be applied to the synthesis of “3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide”.

X-ray Diffraction Analysis

The compound has been investigated using X-ray diffraction analysis . This technique is used to determine the arrangement of atoms within a crystal and can provide insights into the structure of the compound.

Hydrogen Bonding Study

Hydrogen bonding between C–H···O and C–H···N produces a layer structure in the crystal . Studying these interactions can provide valuable information about the compound’s properties and potential applications.

Nonlinear Optics

The potential applications of a related compound in nonlinear optics are confirmed by second and third harmonic generation studies . The static and dynamic polarizability are found to be many-fold higher than that of urea .

Optoelectronic Device Fabrications

The compound could potentially be applied in optoelectronic device fabrications . Its superior properties, such as high second and third harmonic generation values, make it a promising candidate for this application .

Mechanism of Action

The mechanism of action of similar compounds has been reported to be due to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Future Directions

The development of new efficient synthetic approaches for the synthesis of heterocyclic compounds of biological interest is an active area of research . The therapeutic potential of heterocyclic pyrimidine scaffolds is valuable for medical applications in the new generation .

properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O5S/c1-25-10-15(18(27)23-12-4-8-14(9-5-12)32(22,30)31)16-17(25)19(28)26(20(29)24-16)13-6-2-11(21)3-7-13/h2-10H,1H3,(H,23,27)(H,24,29)(H2,22,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBXXLLYTKTUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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